molecular formula C16H18ClN3O2 B2886753 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797984-86-1

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2886753
CAS No.: 1797984-86-1
M. Wt: 319.79
InChI Key: LUJPCQQFWXEMOF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a tetrahydropyran ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the tetrahydropyran ring: This step involves the reaction of the pyrazole intermediate with a tetrahydropyran derivative.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the intermediate compound.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biology: It is used in biochemical studies to understand its interaction with biological molecules.

    Industry: The compound can be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanone
  • **2-(2-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethanamide

Uniqueness

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-15-4-2-1-3-12(15)9-16(21)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h1-4,10-11,14H,5-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJPCQQFWXEMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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